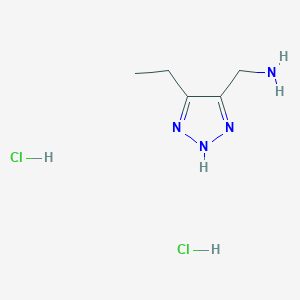

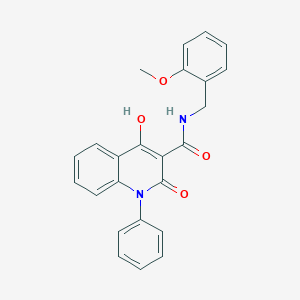

![molecular formula C19H19ClFNO2 B2730791 (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164506-13-1](/img/structure/B2730791.png)

(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide, also known as CBFCP, is a synthetic compound used in scientific research. It is a member of the family of compounds known as benzylchloropropanamides and is used in a variety of applications, including drug development, biochemistry, and pharmacology. CBFCP is a novel compound that has been studied for its potential to act as an antagonist of the muscarinic acetylcholine receptors (mAChRs). It has been found to display a variety of biochemical and physiological effects and has a range of advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

1. Contraception and Androgen Receptor Modulation

The compound (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide has been explored for its potential in hormonal male contraception. It exhibits high binding affinity as a full agonist in vitro and has been tested on male rats, demonstrating significant effects on hormones and reproductive systems. This suggests its use in developing oral male contraceptives due to its effects on muscle, tissue selectivity, and pharmacokinetic properties (Jones et al., 2009).

2. Inhibitors of Human Histone Deacetylase

Research into N-hydroxy-3-phenyl-2-propenamides, related to the queried compound, has shown that they act as potent inhibitors of human histone deacetylase (HDAC). This activity has implications for cancer therapy, as these compounds exhibit cellular growth inhibition properties and have entered clinical trials (Remiszewski et al., 2003).

3. Ratiometric Fluorescent pH Probe

The derivative FMIP, related to the specified compound, has been used as a ratiometric fluorescent pH probe. It offers significant potential for strong-acidity pH detection in living cells, demonstrating high selectivity, good photostability, and excellent cell membrane permeability. This makes it a valuable tool for intracellular imaging (Nan et al., 2015).

4. Antileukemic and DNA Nuclease Activities

A copper(II) complex of N-propyl-norfloxacin and 1,10-phenanthroline, closely related to the inquired compound, has shown promising antileukemic properties. It induces cell death in leukemia cells through apoptosis and has enhanced antimicrobial activity compared to its base compounds. It also acts as an independent nuclease, making it a potential tool in cancer chemotherapy (Katsarou et al., 2008).

5. Photodehalogenation and Chemical Stability

Studies on the photodehalogenation of fluoro or chlorobenzene derivatives, related to the queried compound, provide insights into the stability and reactivity of these compounds. This research is critical in understanding the phototoxicity of fluorinated drugs and in designing more stable and less phototoxic derivatives (Protti et al., 2012).

Eigenschaften

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO2/c20-17-7-2-16(3-8-17)14-22-19(23)11-6-15-4-9-18(10-5-15)24-13-1-12-21/h2-11H,1,12-14H2,(H,22,23)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVAFUIMSAPCBG-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCCCF)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

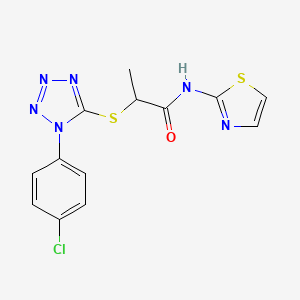

![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)

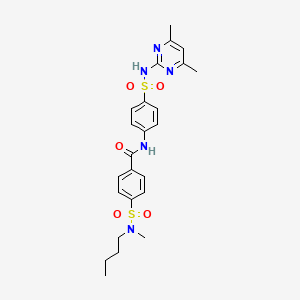

![Tert-butyl 3-[(3-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2730712.png)

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)

![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)

![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2730728.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2730729.png)

![3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2730730.png)